N-(2-aminoethyl)-4-phenylbutanamide hydrochloride
CAS No.: 861052-88-2
Cat. No.: VC7298208
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 861052-88-2 |
---|---|
Molecular Formula | C12H19ClN2O |
Molecular Weight | 242.75 |
IUPAC Name | N-(2-aminoethyl)-4-phenylbutanamide;hydrochloride |
Standard InChI | InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H |
Standard InChI Key | OZSWSYGIFITQCT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCC(=O)NCCN.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure comprises three distinct regions:
-
Aromatic domain: A benzene ring providing hydrophobic interactions and π-π stacking potential.
-
Aliphatic linker: A four-carbon chain enabling conformational flexibility.
-
Polar headgroup: An ethylenediamine-derived amide group with a protonated amine (HCl salt), enhancing water solubility .
The IUPAC name, N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, precisely reflects this arrangement. The SMILES notation (Cl.NCCNC(=O)CCCc1ccccc1
) and InChIKey (OZSWSYGIFITQCT-UHFFFAOYSA-N
) provide unambiguous structural identification .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₉ClN₂O | |
Molecular Weight | 242.74 g/mol | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 3 | |
Topological Polar SA | 55.5 Ų | |
LogP (Predicted) | 2.1 |
Crystallographic and Conformational Analysis
While single-crystal X-ray data remain unpublished, computational models predict a staggered conformation of the butanamide chain, with the phenyl group adopting a perpendicular orientation relative to the amide plane . This spatial arrangement minimizes steric hindrance while optimizing intramolecular hydrogen bonding between the amide carbonyl and ammonium protons .
Synthetic Methodology
Laboratory-Scale Synthesis
The compound is typically prepared through a two-step protocol:
Step 1: Nucleophilic acyl substitution between 4-phenylbutanoyl chloride and ethylenediamine in anhydrous dichloromethane:
Table 2: Reaction Optimization Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0-5°C (Step 1) | +15% yield |
Solvent System | DCM:THF (3:1) | +22% purity |
HCl Gas Flow Rate | 0.5 L/min | Crystal quality |
Industrial Production Considerations
Scale-up processes employ continuous flow reactors with in-line IR monitoring to maintain stoichiometric control. Key challenges include:
-
Minimizing dipeptide byproducts from amine dimerization (addressed using 10 mol% HOBt additive)
-
Preventing HCl-induced equipment corrosion (solved through Hastelloy C-276 reactor components)
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) reveals:
Table 3: Solubility in Common Solvents (25°C)
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Water | 12.4 ± 0.8 | pH-dependent |
Methanol | 48.9 ± 2.1 | Complete dissolution |
DMSO | 62.3 ± 1.5 | Hygroscopic |
Ethyl Acetate | <0.1 | Poorly soluble |
The aqueous solubility follows the Henderson-Hasselbalch equation, with protonation of the ethylamine group (pKa ≈ 8.1) enhancing solubility at physiological pH .
Reactivity and Functionalization
Amide Bond Stability
Under accelerated degradation conditions (40°C/75% RH):
Derivatization Pathways
The primary amine serves as a handle for diverse modifications:
Figure 1: Common Functionalization Reactions
-
Acylation: Reaction with succinic anhydride yields water-soluble prodrugs
-
Mannich Reaction: Forms antimicrobial β-amino carbonyl derivatives
-
Coordination Chemistry: Binds transition metals (Cu²⁺, Zn²⁺) for catalytic applications
Analytical Characterization
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, D₂O): δ 7.32-7.25 (m, 5H, Ar-H), 3.41 (t, J=6.8 Hz, 2H, CONHCH₂), 2.89 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.34 (t, J=7.2 Hz, 2H, COCH₂), 1.68-1.53 (m, 4H, CH₂CH₂)
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 700 cm⁻¹ (monosubstituted benzene)
Chromatographic Methods
HPLC Conditions:
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
-
Mobile Phase: 20 mM KH₂PO₄ (pH 3.0):ACN (75:25)
Applications in Scientific Research
Medicinal Chemistry
-
GPCR Targeting: Serves as a core structure for histamine H₃ receptor antagonists (Ki = 89 nM in preliminary assays)
-
Peptide Mimetics: Replaces labile peptide bonds in vasopressin analogs while maintaining V₂ receptor affinity
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume